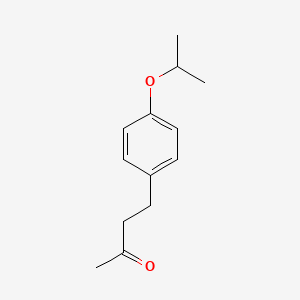

4-(4-Isopropoxy-phenyl)-butan-2-one

Descripción

Propiedades

Fórmula molecular |

C13H18O2 |

|---|---|

Peso molecular |

206.28 g/mol |

Nombre IUPAC |

4-(4-propan-2-yloxyphenyl)butan-2-one |

InChI |

InChI=1S/C13H18O2/c1-10(2)15-13-8-6-12(7-9-13)5-4-11(3)14/h6-10H,4-5H2,1-3H3 |

Clave InChI |

LYACMSNCVPKXOT-UHFFFAOYSA-N |

SMILES canónico |

CC(C)OC1=CC=C(C=C1)CCC(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Friedel-Crafts Alkylation Using Acid-Activated Montmorillonite Clay Catalyst

A significant method involves the alkylation of phenol derivatives with 4-hydroxybutan-2-one catalyzed by acid-activated Montmorillonite clay, which is an eco-friendly, recyclable solid acid catalyst.

- Catalyst Preparation : Na-Montmorillonite clay is treated with hydrochloric acid (HCl) to activate it, followed by drying at 100–120 °C for 2–12 hours to obtain a porous, acidic catalyst with high surface area (250–400 m²/g) and acidity (0.4–0.6 mmol/g).

- Reaction Conditions : Phenol and 4-hydroxybutan-2-one are reacted in molar ratios ranging from 3:1 to 1:3, under stirring at 100–150 °C and 1–15 bar pressure, for 1–24 hours.

- Outcome : The process yields 4-(4-hydroxyphenyl)butan-2-one with selectivity of 75–81%, which can be further functionalized to introduce the isopropoxy group.

- Advantages : The catalyst is inexpensive, non-hazardous, and recyclable, providing a greener alternative to traditional liquid acid catalysts.

| Parameter | Range/Value |

|---|---|

| Catalyst | Acid-activated Montmorillonite clay |

| Catalyst surface area | 250–400 m²/g |

| Catalyst acidity | 0.4–0.6 mmol/g |

| Molar ratio (phenol:ketone) | 3:1 to 1:3 |

| Temperature | 100–150 °C |

| Pressure | 1–15 bar |

| Reaction time | 1–24 hours |

| Selectivity | 75–81% |

Note: This method is primarily for 4-(4-hydroxyphenyl)butan-2-one, the precursor to the isopropoxy derivative, requiring subsequent etherification steps.

Etherification to Introduce the Isopropoxy Group

The isopropoxy group at the para position on the phenyl ring is introduced by alkylation of the hydroxy group with isopropyl halides (e.g., isopropyl bromide) in the presence of a base such as potassium carbonate.

- Procedure : The hydroxyphenyl ketone is dissolved in a polar aprotic solvent like acetonitrile, potassium carbonate is added as a base, and isopropyl bromide is introduced under stirring at room temperature for several hours.

- Yield and Purity : Typical yields are around 75–80% with high purity (>99% HPLC).

- Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor reaction progress.

| Parameter | Value/Condition |

|---|---|

| Solvent | Acetonitrile |

| Base | Potassium carbonate |

| Alkylating agent | Isopropyl bromide |

| Temperature | Room temperature |

| Reaction time | ~4 hours |

| Yield | ~77% |

| Purity (HPLC) | >99% |

This step converts 4-(4-hydroxyphenyl)butan-2-one to 4-(4-isopropoxyphenyl)butan-2-one efficiently.

Alternative Catalysts: HF-Modified Ultras-stable Y (USY) Molecular Sieve

An alternative preparation method uses HF-modified USY molecular sieves as catalysts for the Friedel-Crafts alkylation of phenol with 4-hydroxy-2-butanone.

- Catalyst Details : USY molecular sieve modified with 0.5–5% HF enhances catalytic activity.

- Reaction Conditions : Phenol to 4-hydroxy-2-butanone molar ratio of 3–10, catalyst to ketone weight ratio of 0.5–3:1, temperature 70–150 °C.

- Performance : Achieves high yield (~75%) and product purity with lower production costs and reduced acid waste.

- Procedure Example : Phenol stirred with HF-modified USY catalyst, 4-hydroxy-2-butanone added slowly over 3 hours at 110 °C under nitrogen atmosphere, followed by 18 hours of reaction.

| Parameter | Range/Value |

|---|---|

| Catalyst | HF-modified USY molecular sieve |

| HF content in catalyst | 0.5–5% |

| Molar ratio (phenol:ketone) | 3–10 |

| Catalyst:ketone weight ratio | 0.5–3:1 |

| Temperature | 70–150 °C |

| Reaction time | 21 hours total (3 h addition + 18 h reaction) |

| Yield | ~75% |

This method offers a clean, cost-effective alternative with high selectivity and less environmental impact.

Summary Table of Key Preparation Methods

| Method | Catalyst | Key Conditions | Yield (%) | Selectivity (%) | Notes |

|---|---|---|---|---|---|

| Acid-Activated Montmorillonite Clay | Acid-activated Montmorillonite clay | 100–150 °C, 1–15 bar, 1–24 h | ~75–81 | 75–81 | Eco-friendly, recyclable solid acid catalyst |

| Etherification with Isopropyl Bromide | Potassium carbonate base | Room temp, acetonitrile, ~4 h | ~77 | >99 purity | Converts hydroxy to isopropoxy group |

| HF-Modified USY Molecular Sieve | HF-modified USY molecular sieve | 70–150 °C, 21 h total, N2 atmosphere | ~75 | High | Low cost, reduced acid waste |

Research Findings and Analysis

- Catalyst Efficiency : Acid-activated Montmorillonite clay catalysts show high surface area and acidity, which are critical for effective Friedel-Crafts alkylation, providing good conversion and selectivity with environmental benefits over traditional liquid acids.

- Reaction Optimization : Temperature and molar ratios significantly influence the yield and selectivity. Higher temperatures (up to 150 °C) and balanced molar ratios favor better conversion.

- Environmental Impact : Solid acid catalysts and molecular sieves reduce hazardous waste generation, aligning with green chemistry principles.

- Stepwise Synthesis : The preparation of 4-(4-isopropoxy-phenyl)-butan-2-one is typically a two-step process: first synthesizing the hydroxyphenyl ketone, then etherifying to the isopropoxy derivative.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Isopropoxy-phenyl)-butan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(4-Isopropoxyphenyl)-butanoic acid.

Reduction: Formation of 4-(4-Isopropoxyphenyl)-butan-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(4-Isopropoxy-phenyl)-butan-2-one has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(4-Isopropoxy-phenyl)-butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 4-(4-Isopropoxy-phenyl)-butan-2-one with structurally related compounds, emphasizing substituent effects on biological activity, cytotoxicity, and applications:

Structural and Functional Insights:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., Fluorine): 4-(4-Fluorophenyl)butan-2-one inhibits acetylcholinesterase and tyrosinase, suggesting enhanced enzyme interaction due to electronegativity . Hydrophilic Groups (e.g., Hydroxyl): 4-(4-Hydroxyphenyl)-butan-2-one is widely used in fragrances but regulated due to sensitization risks . Sulfur-Containing Groups (e.g., Phenylsulfanyl): 4-(Phenylsulfanyl)butan-2-one demonstrates potent anti-melanogenic activity by downregulating MITF, Trp-1, and GP100 proteins, outperforming arbutin and PTU in safety .

Cytotoxicity Trends: Phenylsulfanyl and zingerone derivatives exhibit low cytotoxicity, making them suitable for topical applications . Hydroquinone analogs, though effective melanogenesis inhibitors, are restricted due to tumorigenic risks at high doses .

Synthesis and Purification :

- Analogous compounds (e.g., 4-(4-Allyloxy-3-methoxyphenyl)butan-2-one) are synthesized via Steglich esterification or column chromatography with ether/hexane eluents, suggesting similar routes for the target compound .

Potential Applications of this compound: The isopropoxy group’s lipophilicity may enhance skin penetration, positioning it as a candidate for transdermal drug delivery or long-acting cosmetic formulations.

Q & A

Q. What strategies mitigate steric hindrance from the isopropoxy group in further functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.